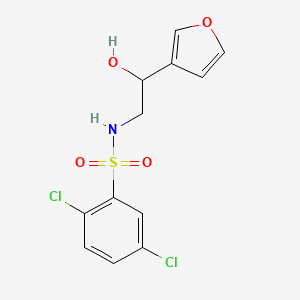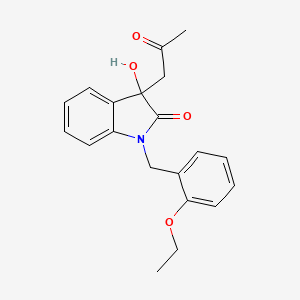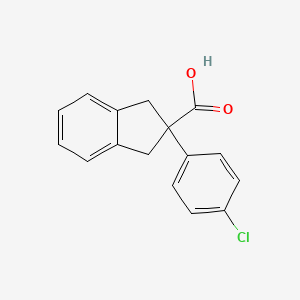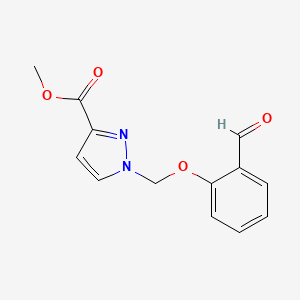![molecular formula C24H23F5N2O5S B2843136 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 850914-12-4](/img/structure/B2843136.png)
1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The pentafluorophenyl thio group is then added through a substitution reaction. Finally, the trimethoxybenzoate moiety is attached to complete the synthesis. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, such as its interaction with specific enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: It can be used in the development of new industrial processes or products, such as coatings, adhesives, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-tert-butyl-3-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:
1-tert-butyl-3-methyl-4-[(trifluoromethyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate: This compound has a trifluoromethyl thio group instead of a pentafluorophenyl thio group, which may affect its reactivity and properties.
1-tert-butyl-3-methyl-4-[(phenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate: The phenyl thio group in this compound may lead to different chemical and biological properties compared to the pentafluorophenyl thio group.
1-tert-butyl-3-methyl-4-[(methylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate: The presence of a methylthio group instead of a pentafluorophenyl thio group may result in variations in the compound’s behavior and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F5N2O5S/c1-10-20(37-21-17(28)15(26)14(25)16(27)18(21)29)22(31(30-10)24(2,3)4)36-23(32)11-8-12(33-5)19(35-7)13(9-11)34-6/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKVZBUZGLKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F5N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)


![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)

![2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2843065.png)
![Bis[(oxan-4-yl)methyl] carbonate](/img/structure/B2843066.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)
![5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2843071.png)
![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)
